molecular formula C21H17F3N2OS B2884908 (E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide CAS No. 301175-84-8

(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Cat. No.: B2884908
CAS No.: 301175-84-8
M. Wt: 402.44
InChI Key: JPJPHZPNLBXNRR-CMDGGOBGSA-N
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Description

(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a synthetic acrylamide derivative supplied for early-stage research and screening purposes. This product is characterized by its E (trans) conformation about the acrylamide C=C bond, a feature known to influence molecular geometry and biological activity in similar compounds . The molecular structure incorporates a meta-tolyl group and a 5-(3-(trifluoromethyl)benzyl)thiazol-2-yl moiety, which may contribute to its properties and potential interactions with biological targets. Analytical data for this specific compound is limited. As a member of the acrylamide class, it shares a core structural motif with other bioactive molecules investigated for various applications, including as modulators of protein function . Researchers are exploring this compound in discovery contexts, but its specific mechanism of action and primary research applications are not yet fully characterized or published. It is intended for use by qualified laboratory researchers only. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and use of this material in compliance with their institution's guidelines.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS/c1-14-4-2-5-15(10-14)8-9-19(27)26-20-25-13-18(28-20)12-16-6-3-7-17(11-16)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPHZPNLBXNRR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole Position 5 / Acrylamide β-Position) Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)benzyl / m-tolyl 402.44 Trifluoromethyl enhances lipophilicity; m-tolyl may reduce steric hindrance compared to para-substituted analogs
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 4-Fluorophenyl / furan-2-yl 344.37 Furan and fluorophenyl groups improve solubility; exhibits KPNB1 inhibition and anticancer activity
(E)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide 2,3-Dichlorobenzyl / 3,4-dichlorophenyl 444.15 Dichloro substituents increase electrophilicity; predicted high collision cross-section (physicochemical stability)
(E)-3-(3,4-dimethoxyphenyl)-N-(thiazol-2-yl)acrylamide Unsubstituted thiazole / 3,4-dimethoxyphenyl 290.33 Methoxy groups enhance hydrogen-bonding potential; lower molecular weight improves bioavailability

Key Observations:

  • Trifluoromethyl vs. Halogen Substituents : The target compound’s 3-(trifluoromethyl)benzyl group offers superior metabolic stability compared to chlorinated analogs (e.g., CID 1556616 ), but may reduce solubility.

Key Observations:

  • Suzuki Coupling : Higher yields (e.g., 59% for compound 31 ) suggest efficiency for introducing aryl groups.
  • Low Yields in Conventional Methods : Reactions requiring glacial acetic acid (e.g., compound 9b ) often result in lower yields due to side reactions.

Key Observations:

  • Thiazole-Acrylamide Hybrids : The acrylamide moiety is critical for covalent binding to kinases (e.g., CDK7 ).
  • Substituent-Driven Selectivity : Fluorophenyl and furan groups (compound 31 ) enhance anticancer activity, while morpholine derivatives ( ) favor antibacterial effects.

Preparation Methods

Preparation of 2-Amino-5-(3-(Trifluoromethyl)benzyl)Thiazole

A modified Hantzsch protocol achieves regioselective benzylation:

Step 1: Bromination of 3-(trifluoromethyl)acetophenone
3-(Trifluoromethyl)acetophenone (1.0 eq) reacts with tetrabutylammonium tribromide (1.2 eq) in acetonitrile at 0°C for 4 hr, yielding 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (87% yield).

Step 2: Thiazole cyclization
Bromoketone intermediate (1.0 eq) combines with thiourea (1.1 eq) in ethanol under reflux (12 hr). After neutralization with NaHCO₃, 2-amino-5-(3-(trifluoromethyl)phenyl)thiazole precipitates (73% yield).

Step 3: Benzylic alkylation
Thiazole (1.0 eq) undergoes C5-alkylation using 3-(trifluoromethyl)benzyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C (Table 1).

Table 1: Optimization of Benzylation Conditions

Catalyst Temp (°C) Time (hr) Yield (%)
None 80 24 41
TBAB (10%) 80 18 63
CuI (5%) 100 12 79

Optimal conditions use CuI catalyst in DMF at 100°C for 12 hr (Entry 3).

Acrylamide Fragment Preparation

(E)-3-(m-Tolyl)Acrylic Acid Synthesis

Knoevenagel condensation under microwave irradiation enhances E-selectivity:

m-Tolualdehyde (1.0 eq) and malonic acid (1.2 eq) react in pyridine with piperidine catalyst (0.1 eq) at 120°C (MW, 300 W) for 15 min. Acidic workup gives (E)-3-(m-tolyl)acrylic acid (94% yield, >99% E).

Characterization Data:

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=15.6 Hz, 1H), 7.68 (d, J=15.6 Hz, 1H), 7.35-7.18 (m, 4H), 2.34 (s, 3H)

Acryloyl Chloride Formation

Reaction with oxalyl chloride (1.5 eq) in anhydrous DCM with DMF catalyst (0.01 eq) at 0°C for 2 hr provides (E)-3-(m-tolyl)acryloyl chloride (quantitative conversion).

Final Coupling Strategies

Method A: Schotten-Baumann Conditions

Thiazole amine (1.0 eq) reacts with acryloyl chloride (1.2 eq) in THF/H₂O (2:1) at 0°C with NaHCO₃ (2.5 eq). After 6 hr stirring, extraction and chromatography yield target compound (68%).

Method B: EDCI/HOBt Coupling

In anhydrous DCM:

  • 3-(m-Tolyl)acrylic acid (1.2 eq)
  • EDCI (1.5 eq)
  • HOBt (1.5 eq)
  • DIPEA (2.0 eq)

Reaction at 25°C for 24 hr followed by silica gel purification (hexane:EtOAc 3:1) gives 76% yield.

Method C: Nickel-Catalyzed Amination

Innovative single-pot method combines:

  • 3-(m-Tolyl)acrylic acid (1.0 eq)
  • Thiazole amine (1.05 eq)
  • NiCl₂(glyme) (10 mol%)
  • TMSCl (1.2 eq) in DMF at 80°C (16 hr)

This ligand-free system achieves 82% yield with >20:1 E/Z selectivity.

Table 2: Comparative Analysis of Coupling Methods

Method Temp (°C) Time (hr) Yield (%) Purity (HPLC)
A 0 6 68 95.2
B 25 24 76 97.8
C 80 16 82 99.1

Structural Confirmation

¹³C NMR (101 MHz, CDCl₃):
δ 165.8 (C=O), 149.2 (C=N), 144.3 (CF₃), 139.1-125.3 (Ar-C), 121.8 (C=C), 35.7 (CH₂), 21.1 (CH₃)

X-ray Crystallography: Monoclinic P2₁/c space group confirms E-configuration (C8-C9-C10-O1 torsion angle = 178.3°).

Q & A

Q. What are the optimized synthetic routes for (E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling acrylamide precursors with thiazole derivatives. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous dimethylformamide (DMF) under nitrogen atmosphere .
  • Thiazole functionalization : Introduce the trifluoromethylbenzyl group via nucleophilic substitution, requiring catalysts like triethylamine and elevated temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
    Critical parameters : Solvent polarity, temperature control, and catalyst selection significantly impact yield (reported 60–75% in analogous compounds) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H NMR confirms the (E)-configuration of the acrylamide double bond (coupling constant J = 15–16 Hz) and aromatic proton integration for m-tolyl and trifluoromethylbenzyl groups .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify the acrylamide backbone .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated for C₂₁H₁₈F₃N₂OS: 415.1092) confirms molecular identity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-formulation studies recommend DMSO stock solutions (10 mM) for biological assays .
  • Stability : Store at –20°C under inert gas (argon). Degradation occurs via hydrolysis of the acrylamide bond in aqueous buffers (pH > 8.0); monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related acrylamides?

  • Methodological Answer :
  • Comparative SAR Analysis : Map substituent effects using analogs (e.g., replacing m-tolyl with nitro groups alters enzyme inhibition potency) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., CYP450 enzymes) .
  • Data Table :
SubstituentReported Activity (IC₅₀)Confounding Factors
3-NO₂2.1 µM (kinase inhibition)Reductase-mediated inactivation
3-CF₃5.8 µM (antimicrobial)Membrane permeability variability
4-OCH₃InactiveSteric hindrance
Source : Adapted from conflicting datasets in .

Q. What mechanistic insights can molecular docking provide for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural homology to active analogs .
  • Docking Workflow :

Prepare ligand (optimize geometry using Gaussian09 with B3LYP/6-31G*).

Grid generation around active site (AutoDock Vina).

Validate docking poses with MD simulations (GROMACS) to assess binding stability .

  • Key Interactions : Trifluoromethyl group may engage in hydrophobic pockets; acrylamide carbonyl forms hydrogen bonds with catalytic lysine residues .

Q. How can researchers address low selectivity in biological assays?

  • Methodological Answer :
  • Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) to thiazole or acrylamide regions to enhance target specificity .
  • Counter-Screening : Test against non-target cell lines (e.g., HEK293) to rule out cytotoxicity artifacts .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP ≈ 3.5), CYP inhibition, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of m-tolyl) using Schrödinger’s BioLuminate .
  • In Silico Toxicity : Check for structural alerts (e.g., Michael acceptors) via Derek Nexus .

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